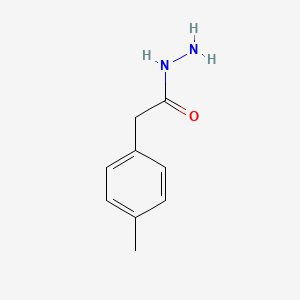

2-(4-Methylphenyl)acetohydrazide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVOCOQKIVAVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359523 | |

| Record name | 2-(4-methylphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57676-54-7 | |

| Record name | 4-Methylbenzeneacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57676-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methylphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Methylphenyl Acetohydrazide

Development of Efficient Synthetic Routes for 2-(4-Methylphenyl)acetohydrazide

The primary and most efficient method for the synthesis of this compound involves the hydrazinolysis of a corresponding ester. This reaction is a classical approach for preparing hydrazides due to its high efficiency and operational simplicity.

A well-documented procedure starts with methyl (4-methylphenyl)acetate. nih.gov In a typical laboratory-scale synthesis, methyl (4-methylphenyl)acetate is dissolved in a suitable solvent, such as methanol (B129727). To this solution, hydrazine (B178648) hydrate (B1144303) is added, and the mixture is stirred at room temperature for several hours. nih.gov The reaction proceeds smoothly, leading to the formation of this compound, which often precipitates from the reaction mixture upon completion and can be isolated by simple filtration.

The reaction can be summarized as follows:

Reaction Scheme: CH₃-C₆H₄-CH₂-COOCH₃ + NH₂NH₂·H₂O → CH₃-C₆H₄-CH₂-CONHNH₂ + CH₃OH + H₂O

This method is highly effective, with reported yields as high as 91%. nih.gov The resulting product can be further purified by recrystallization, for instance, from a mixture of methanol and water, to obtain crystalline this compound. nih.gov

| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |

| Methyl (4-methylphenyl)acetate | Hydrazine hydrate | Methanol | 6 hours | 91% | nih.gov |

Exploration of Novel Derivatization Reactions and Synthetic Accessibility of Analogues

This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of the hydrazide functional group. This group allows for a variety of derivatization reactions, leading to the synthesis of a wide range of heterocyclic compounds and other novel analogues. These derivatives are of significant interest in medicinal chemistry and material science.

Schiff Base Formation: One of the most common derivatization reactions of hydrazides is their condensation with aldehydes and ketones to form Schiff bases, also known as hydrazones. researchgate.netnih.govmdpi.com The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. nih.gov This reaction is typically catalyzed by a small amount of acid. researchgate.net

General Reaction Scheme for Schiff Base Formation: CH₃-C₆H₄-CH₂-CONHNH₂ + R-CHO → CH₃-C₆H₄-CH₂-CONH-N=CH-R + H₂O

Synthesis of Pyrazole (B372694) Derivatives: Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized from hydrazides. researchgate.netnih.govasrjetsjournal.orgmdpi.comdergipark.org.tr A common method involves the reaction of a hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone. dergipark.org.tr The reaction proceeds through a cyclocondensation mechanism.

General Reaction Scheme for Pyrazole Synthesis: CH₃-C₆H₄-CH₂-CONHNH₂ + CH₃COCH₂COCH₃ → (Intermediate) → Pyrazole Derivative + H₂O

Synthesis of 1,3,4-Oxadiazole Derivatives: 1,3,4-Oxadiazoles are another important class of five-membered heterocyclic compounds that can be synthesized from hydrazides. nih.govnjppp.comrsc.orgorganic-chemistry.orgnih.gov A frequent synthetic route involves the cyclization of a diacylhydrazine intermediate, which can be formed from the reaction of a hydrazide with a carboxylic acid or its derivative, often in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov

General Reaction Scheme for 1,3,4-Oxadiazole Synthesis: CH₃-C₆H₄-CH₂-CONHNH₂ + R-COOH → CH₃-C₆H₄-CH₂-CONHNH-CO-R → 1,3,4-Oxadiazole Derivative + H₂O

| Derivative Class | Reagents | Key Features of the Reaction |

| Schiff Bases (Hydrazones) | Aldehydes or Ketones | Condensation reaction with elimination of water, often acid-catalyzed. |

| Pyrazoles | 1,3-Dicarbonyl Compounds | Cyclocondensation reaction. |

| 1,3,4-Oxadiazoles | Carboxylic Acids/Derivatives | Formation of a diacylhydrazine intermediate followed by cyclodehydration. |

Mechanistic Insights into Key Synthetic Steps

The synthesis and derivatization of this compound are governed by fundamental reaction mechanisms in organic chemistry.

Mechanism of Hydrazinolysis of Esters: The formation of this compound from methyl (4-methylphenyl)acetate is a nucleophilic acyl substitution reaction. byjus.commasterorganicchemistry.comlibretexts.orgyoutube.comkhanacademy.org The reaction proceeds through a tetrahedral intermediate.

The mechanism can be described in the following steps:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen develops a negative charge. youtube.com

Proton Transfer: A proton is transferred from the newly attached nitrogen atom to the methoxy (B1213986) group of the original ester, making it a better leaving group (methanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the methanol molecule as the leaving group.

Deprotonation: A final proton transfer step results in the formation of the stable hydrazide product.

Kinetic studies of similar reactions have suggested that the reaction can proceed through a concerted mechanism. cdnsciencepub.comingentaconnect.com The high reactivity of hydrazine in these reactions is sometimes attributed to the "alpha effect," where the presence of an adjacent atom with a lone pair of electrons (the other nitrogen atom) enhances the nucleophilicity of the attacking atom. cdnsciencepub.comingentaconnect.com

Mechanism of Derivatization Reactions: The derivatization reactions of this compound also follow well-established mechanistic pathways.

Schiff Base Formation: This reaction is a nucleophilic addition-elimination. The initial step is the nucleophilic addition of the hydrazide to the carbonyl group of the aldehyde or ketone, forming a carbinolamine intermediate. nih.gov This is followed by the acid-catalyzed elimination of a water molecule to form the C=N double bond of the hydrazone. nih.gov

Pyrazole and 1,3,4-Oxadiazole Formation: The synthesis of these heterocyclic rings involves intramolecular cyclization and dehydration steps. In the case of pyrazole synthesis from 1,3-dicarbonyls, the initial reaction is the formation of a hydrazone, which then undergoes an intramolecular nucleophilic attack of the other nitrogen atom onto the second carbonyl group, followed by dehydration to form the aromatic pyrazole ring. The formation of 1,3,4-oxadiazoles from diacylhydrazines involves an intramolecular nucleophilic attack of one of the amide oxygens on the other carbonyl carbon, followed by dehydration, a reaction often facilitated by strong dehydrating agents. nih.gov

Biological Activity Spectrum and Pharmacological Potential of 2 4 Methylphenyl Acetohydrazide Derivatives

Evaluation of Antimicrobial Activity

Hydrazides are recognized as valuable precursors in the synthesis of various heterocyclic systems, and their derivatives have shown a range of biological activities, including antimicrobial effects. nih.gov The antimicrobial potential of 2-(4-Methylphenyl)acetohydrazide derivatives has been explored against a variety of pathogenic microorganisms.

Antibacterial Efficacy and Mechanism-Based Studies

A number of studies have highlighted the antibacterial potential of acetohydrazide derivatives. For instance, novel hydrazide-hydrazone derivatives have been synthesized and shown to exhibit moderate to good antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. wisdomlib.org Some of these compounds demonstrated significant zones of inhibition when compared to the standard drug chloramphenicol. wisdomlib.org The nature of the substituent on the benzene (B151609) ring of these derivatives has a strong influence on the extent of their antimicrobial activity. nih.gov

Metal complexes of hydrazone ligands derived from acetohydrazide have also been investigated. These complexes, involving metals such as copper, nickel, and zinc, have shown antibacterial activity against both E. coli and Bacillus subtilis. ekb.eg The modification of materials like cotton fabric with acetohydrazide derivatives and their metal complexes has been shown to impart antibacterial properties to the fabric, with inhibition zones observed against both Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative). nih.gov

The search for new antibacterial agents is driven by the increasing threat of antibiotic resistance. mdpi.com Derivatives of this compound represent a promising avenue of research in the development of new therapeutic strategies against bacterial infections. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Activity | Reference(s) |

| Substituted acetohydrazide-hydrazones | E. coli, P. aeruginosa | Moderate to good antibacterial activity | wisdomlib.org |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives | Gram-positive and Gram-negative bacteria | Good inhibition | nih.gov |

| Metal complexes of N-(hydroxy-4-((4-nitrophenyl)diazenyl) benzylidene)-2-(phenylamino)acetohydrazide | E. coli, B. subtilis | Higher antibacterial activity than the ligand | ekb.eg |

| Cotton fabric modified with pyridyl-thienyl acetohydrazide derivatives | S. aureus, E. coli | Inhibition zones ranging from 10 to 21 mm | nih.gov |

Antifungal Spectrum and Mode of Action Research

The antifungal activity of this compound derivatives has also been evaluated. While some studies have reported promising antibacterial results, the antifungal activity of certain hydrazone derivatives was found to be weak when tested against fungal strains like Aspergillus niger and Candida albicans. wisdomlib.org However, other studies have shown that specific derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide exhibited good antifungal activity against C. albicans. nih.gov

The development of new antifungal agents is crucial, as some existing fungicidal agents are losing effectiveness due to resistance. nih.gov Metal complexes of acetohydrazide derivatives have also demonstrated antifungal potential against Aspergillus niger. ekb.eg The modification of cotton fabrics with these derivatives has also conferred some antifungal activity. nih.gov The structure-activity relationship is key, as the nature of substituents on the core molecule significantly influences the antifungal efficacy.

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference(s) |

| Substituted acetohydrazide-hydrazones | A. niger, C. albicans | Weak antifungal activity | wisdomlib.org |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivative 7 | C. albicans | Good antifungal activity (MIC 0.05 μg/ml) | nih.gov |

| Metal complexes of N-(hydroxy-4-((4-nitrophenyl)diazenyl) benzylidene)-2-(phenylamino)acetohydrazide | A. niger | Higher antifungal activity than the ligand | ekb.eg |

| Cotton fabric modified with pyridyl-thienyl acetohydrazide derivatives | C. albicans, A. flavus | Moderate antifungal activity | nih.gov |

Investigation of Antiviral Properties

The investigation into the antiviral properties of this compound derivatives is an emerging area of research. While direct studies on this specific compound are limited, related heterocyclic compounds have shown promise. For instance, a series of 4'-substituted ribonucleoside derivatives were evaluated for their ability to inhibit hepatitis C virus (HCV) replication. nih.gov One compound, 4'-azidocytidine, was found to be a potent inhibitor of the HCV RNA polymerase NS5B. nih.gov

Furthermore, derivatives of the closo-decaborate anion containing amino acid ester residues have been tested against the influenza A virus. nih.gov One such compound effectively inhibited the virus with a 50% inhibitory dose (IC50) of 5.0 μg/mL. nih.gov These findings suggest that the broader class of compounds to which this compound belongs could be a source of potential antiviral agents.

Research into Anti-inflammatory Mechanisms and Therapeutic Potential

The anti-inflammatory potential of derivatives of this compound has been a focus of research. Schiff base derivatives of 2H-1,4-pyridoxazin-3(4H)-one, synthesized from 2-(3-oxo-2,3-dihydro-4H-1,4-pyridoxazin-4-yl)acetohydrazide, have been screened for anti-inflammatory activity. jocpr.com These compounds demonstrated a protective effect ranging from 45.00% to 70.00% in a carrageenan-induced paw edema model in mice, with some derivatives showing activity comparable to the standard drug diclofenac (B195802) sodium. jocpr.com

Similarly, new thiourea (B124793) derivatives of naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), have been synthesized and evaluated. nih.gov Some of these derivatives exhibited potent anti-inflammatory activity, with one of the possible mechanisms being the inhibition of 5-lipoxygenase (5-LOX). nih.gov The main mode of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of pro-inflammatory prostanoids. nih.gov

Anticancer and Cytotoxic Activity Profiling

The search for novel anticancer agents has led to the investigation of various chemical scaffolds, including derivatives of this compound.

In Vitro Cellular Proliferation Inhibition Studies

Several studies have evaluated the in vitro cytotoxic activity of related acetohydrazide and hydrazone derivatives against various cancer cell lines. New acetoxycoumarin derivatives were tested against human lung cancer (A549) and rat liver cancer (CRL 1548) cell lines. nih.gov One of the compounds, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, showed the highest cytotoxic activity in all tested cell lines. nih.gov

Hydantoin and purine (B94841) derivatives containing a 4-acetylphenylpiperazinylalkyl moiety have also been synthesized and evaluated for their anticancer activity. nih.gov A derivative of 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione was found to be the most effective against SW480, SW620, and PC3 cancer cell lines. nih.gov

Furthermore, novel phenoxyacetamide derivatives have been investigated as potential apoptotic inducers against HepG2 cells. nih.gov One compound demonstrated selective anti-proliferative action against hepatic carcinoma cells. nih.gov The cytotoxic activity of bispidine derivatives has also been linked to the increased catabolism of polyamines in cancer cells, leading to apoptosis. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Related Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity | Reference(s) |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549, CRL 1548 | Highest cytotoxic activity | nih.gov |

| 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative | SW480, SW620, PC3 | Most effective against tested cell lines | nih.gov |

| Novel phenoxyacetamide derivative | HepG2 | Selective anti-proliferative action | nih.gov |

| Bispidine derivative 4e | HepG2 | Significant enhancement of cancer cell death | nih.gov |

Apoptosis and Necrosis Induction Mechanisms

A primary strategy in modern cancer therapy is the induction of programmed cell death, or apoptosis, in malignant cells. Derivatives of the this compound scaffold have demonstrated significant pro-apoptotic capabilities through various molecular pathways.

Studies on closely related phenylacetamide derivatives have shown they can trigger apoptosis through both intrinsic and extrinsic pathways. tbzmed.ac.ir One key derivative was found to upregulate the expression of pro-apoptotic proteins like Bax and Fas Ligand (FasL), while simultaneously increasing the activity of caspase-3, a critical executioner enzyme in the apoptotic cascade. tbzmed.ac.irtbzmed.ac.ir The activation of caspase-3 is a downstream event that ultimately leads to the dismantling of the cell. tbzmed.ac.ir Further confirmation of apoptosis was obtained through TUNEL assays, which detect DNA fragmentation—a hallmark of late-stage apoptosis. tbzmed.ac.ir

Derivatives incorporating the p-tolyl group, such as those derived from the anti-inflammatory drug tolmetin (B1215870), have also been shown to induce apoptosis by activating both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway). nih.gov Similarly, research on thiourea derivatives has highlighted their ability to induce late-stage apoptosis. In colon cancer cell lines (SW480 and SW620), certain dichlorophenyl- and fluorinated-phenyl-containing thioureas induced apoptosis in over 95% of the cell population. mdpi.com These findings collectively indicate that the this compound framework is a viable backbone for designing potent apoptosis-inducing anticancer agents.

The table below summarizes the apoptotic effects of related derivatives on various cancer cell lines.

| Derivative Class | Cell Line(s) | Key Apoptotic Events | Reference |

| Phenylacetamide | MCF-7, MDA-MB-468, PC-12 | Upregulation of Bax & FasL, Caspase-3 activation, DNA fragmentation | tbzmed.ac.irtbzmed.ac.ir |

| Tolmetin Hydrazone | HT-29 (Colon), PC-3 (Prostate) | Activation of Caspase-8 and Caspase-9 | nih.gov |

| Diaryl Thiourea | SW480 & SW620 (Colon), K-562 (Leukemia) | Induction of late apoptosis (up to 99%) | mdpi.com |

Cell Cycle Perturbation Investigations

In addition to inducing apoptosis, disrupting the cancer cell cycle is another effective anticancer strategy. Uncontrolled proliferation is a defining characteristic of cancer, which often stems from a deregulated cell cycle. tbzmed.ac.ir Compounds that can arrest the cell cycle at specific checkpoints prevent tumor cells from dividing and can trigger apoptosis.

Several studies have confirmed that derivatives based on the phenylacetamide and related scaffolds can perturb the cell cycle, most commonly at the G2/M phase.

A novel p-terphenyl (B122091) derivative was found to cause a significant accumulation of MDA-MB-435 cancer cells in the G2/M phase, which was followed by the onset of apoptosis. nih.gov

Similarly, antimitotic 2-phenylindole-3-carbaldehydes demonstrated potent growth inhibition of breast cancer cells, an action attributed to cell cycle arrest in the G2/M phase. nih.gov

Research on a series of trimethoxyphenyl pyridine (B92270) derivatives revealed that the lead compound could arrest the cell cycle at the G2/M phase and induce apoptosis in the pre-G1 phase, highlighting a dual mechanism of action. nih.gov

This consistent pattern of G2/M phase arrest suggests that these derivatives interfere with processes critical for mitosis, such as the formation or function of the mitotic spindle. For instance, some derivatives achieve this by inhibiting tubulin polymerization. nih.govnih.gov By preventing the cell from successfully completing mitosis, these compounds push it towards an apoptotic fate.

| Derivative Class | Cell Line | Phase of Arrest | Mechanism | Reference |

| p-Terphenyl Derivative | MDA-MB-435 | G2/M | Topoisomerase Inhibition | nih.gov |

| 2-Phenylindole-3-carbaldehydes | MDA-MB 231, MCF-7 | G2/M | Tubulin Polymerization Inhibition | nih.gov |

| Trimethoxyphenyl Pyridines | HCT-116, HepG-2, MCF-7 | G2/M & Pre-G1 | Tubulin Polymerization Inhibition | nih.gov |

Enzyme Inhibition Kinetics and Specificity Studies

The this compound scaffold has proven to be a versatile template for developing potent and specific inhibitors of various clinically relevant enzymes.

Through structural modifications, derivatives of this compound have been tailored to target a diverse range of enzymes implicated in cancer, bacterial infections, and other pathologies.

Urease: Hydrazone and Schiff base derivatives of acetohydrazides are potent urease inhibitors. researchgate.netnih.gov Urease is crucial for the survival of Helicobacter pylori, a bacterium linked to peptic ulcers. Several N'-benzylidene-2-((2-oxo-2H-chromen-4-yl)oxy)acetohydrazide Schiff bases have shown inhibitory activity stronger than the standard inhibitor thiourea, with IC₅₀ values as low as 12.3 µM. nih.gov

Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and are overexpressed in many tumors (hCA IX and XII). Hydrazide-sulfonamide hybrids have been synthesized as effective inhibitors, showing selectivity for tumor-associated isoforms. For example, certain derivatives inhibit hCA IX and hCA XII with Kᵢ values in the nanomolar range, while being significantly less active against the ubiquitous hCA I and II isoforms. nih.govmerckmillipore.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Novel tolmetin derivatives featuring the p-tolyl group have been identified as potential inhibitors of the VEGFR-2 kinase domain. nih.gov

Topoisomerases and DNA Gyrase: These enzymes manage DNA topology and are validated targets for antibacterial and anticancer drugs. A p-terphenyl derivative was shown to suppress the activity of human Topoisomerase I and IIα. nih.gov In the antibacterial realm, Schiff bases derived from salicylic (B10762653) acid hydrazide were found to inhibit DNA gyrase and topoisomerase IV in bacteria like S. aureus and E. coli. frontiersin.org

Tubulin: As a key component of the cytoskeleton, tubulin is a major target for antimitotic cancer drugs. Trimethoxyphenyl pyridine derivatives have been shown to potently inhibit tubulin polymerization, with IC₅₀ values in the nanomolar range, thereby blocking cell division. nih.gov

The table below presents a summary of target enzymes and the inhibitory concentrations of relevant derivatives.

| Target Enzyme | Derivative Type | Inhibition Value (IC₅₀ / Kᵢ) | Reference |

| Urease | Acetohydrazide Schiff Base | IC₅₀ = 12.3 µM | nih.gov |

| Carbonic Anhydrase IX | Ureido-sulfonamide | Kᵢ = 45 nM | merckmillipore.com |

| Carbonic Anhydrase XII | Ureido-sulfonamide | Kᵢ = 4.5 nM | merckmillipore.com |

| VEGFR-2 | Tolmetin Derivative | IC₅₀ = 6.62 µM (on HCT-15 cells) | nih.gov |

| Tubulin Polymerization | Trimethoxyphenyl Pyridine | IC₅₀ = 8.92 nM | nih.gov |

| DNA Gyrase (S. aureus) | Disalicylic Acid Hydrazide Schiff Base | IC₅₀ = 0.99 µM | frontiersin.org |

The development of potent enzyme inhibitors from the this compound scaffold has been significantly advanced by structure-guided design principles. This rational approach utilizes knowledge of the three-dimensional structure of the target enzyme to design molecules that fit precisely into the active site.

A prime example is the design of VEGFR-2 inhibitors based on tolmetin derivatives. nih.gov Researchers employed a bioisosteric replacement strategy, substituting a part of the original molecule with an acetamide (B32628) linker. This linker was specifically designed to possess hydrogen bond acceptor and donor groups that could form key interactions with amino acid residues like Cys919 and Glu917 in the hinge region of the VEGFR-2 active site, mimicking the binding of the natural substrate, ATP. nih.gov Molecular docking studies were used to validate these interactions and predict the binding affinity of newly designed compounds before their synthesis. nih.gov

Similarly, in the development of urease inhibitors, molecular docking was used to understand how different substitutions on the aryl ring of acetohydrazide Schiff bases influence their binding within the enzyme's active pocket. nih.gov These computational studies help elucidate the structure-activity relationship (SAR), guiding chemists to place substituents in positions that maximize favorable interactions and enhance inhibitory potency. nih.gov This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery. researchgate.net

Emerging Biological Activities and Novel Therapeutic Avenues

While much focus has been on the anticancer and specific enzyme-inhibiting properties of this compound derivatives, research has also uncovered their potential in other therapeutic areas, particularly as antimicrobial agents. The rise of antibiotic-resistant pathogens has created an urgent need for new classes of antimicrobial drugs. wisdomlib.org

Hydrazide-hydrazone derivatives have demonstrated notable antibacterial and antifungal activity.

Antibacterial Activity: Synthesized series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives showed moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. wisdomlib.org Another study on novel acetohydrazide pyrazole (B372694) derivatives also identified compounds with efficient antibacterial action. researchgate.net

Antifungal Activity: While generally less potent than their antibacterial effects, some hydrazide derivatives have shown weak to moderate activity against fungal strains like Aspergillus niger and Candida albicans. researchgate.netwisdomlib.org

These findings suggest that the this compound core can serve as a scaffold for developing novel antimicrobial agents. mdpi.com Further optimization of this scaffold could enhance its efficacy and broaden its spectrum of activity, offering a new avenue to combat infectious diseases. wisdomlib.orgnih.gov

Structure Activity Relationship Sar and Computational Studies for 2 4 Methylphenyl Acetohydrazide

Systematic Exploration of Structural Modulations on Biological Activity

While specific, comprehensive SAR studies exclusively focused on 2-(4-Methylphenyl)acetohydrazide are not extensively documented in publicly available literature, the principles of SAR can be extrapolated from studies on analogous hydrazide derivatives. The core structure of this compound presents several key regions where structural modifications can be systematically made to probe their effects on biological activity.

Key areas for structural modulation include:

The p-tolyl group: The methyl group at the para position of the phenyl ring is a critical feature. Modifications could involve altering the position of the methyl group (to ortho- or meta-), substituting it with other alkyl groups of varying sizes, or replacing it with electron-donating or electron-withdrawing groups. For instance, studies on other arylhydrazide derivatives have shown that the nature and position of substituents on the phenyl ring can significantly influence antimicrobial or other biological activities. researchgate.net

The acetohydrazide linker: The methylene (B1212753) bridge (-CH2-) and the hydrazide functional group (-CONHNH2) are central to the molecule's architecture. Altering the length of the alkyl chain or introducing substituents on the nitrogen atoms of the hydrazide could impact the molecule's flexibility and its ability to form hydrogen bonds, which are often crucial for receptor binding.

The terminal amino group: The -NH2 group of the hydrazide is a key site for derivatization, often through condensation with various aldehydes and ketones to form hydrazones. This approach has been widely used to generate libraries of compounds with diverse biological activities. For example, the reaction of acetohydrazide with different substituted formyl pyrazole (B372694) derivatives has yielded compounds with notable antimicrobial properties, with the biological potency being dependent on the nature of the substituent. researchgate.net

A hypothetical SAR exploration for this compound could involve the synthesis of a series of derivatives and the evaluation of their biological activities. The findings from such studies would be instrumental in identifying the key structural features required for a particular biological effect and in the design of more potent analogs.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. researchgate.net For this compound, a ligand-based pharmacophore model could be developed, especially in the context of a known biological target or a set of active analogous compounds.

The key pharmacophoric features of this compound would likely include:

A hydrophobic/aromatic feature: Represented by the p-tolyl ring.

Hydrogen bond donors: The -NH and -NH2 groups of the hydrazide moiety.

A hydrogen bond acceptor: The carbonyl oxygen atom of the hydrazide.

The process of generating a ligand-based pharmacophore model would involve aligning a set of structurally related active compounds and extracting the common chemical features that are essential for their biological activity. This model can then be used as a 3D query to screen large chemical databases for novel molecules with the desired activity profile. For instance, pharmacophore models have been successfully employed in the discovery of inhibitors for various enzymes, including those relevant to tuberculosis. nih.gov

The principles of ligand-based drug design, which rely on the knowledge of active molecules, are particularly relevant when the three-dimensional structure of the biological target is unknown. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, a pharmacophore model can be refined to guide the design of more potent compounds.

Molecular Docking and Molecular Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target receptor. nih.gov This method is invaluable for understanding the potential interactions of this compound with a biological target at an atomic level. The crystal structure of this compound reveals a dihedral angle of 88.2(7)° between the benzene (B151609) ring and the mean plane of the acetohydrazide group, providing a precise starting geometry for docking simulations. nih.gov

In a typical molecular docking study, the 3D structure of this compound would be placed into the binding site of a target protein. The simulation would then explore various possible binding poses and score them based on factors such as intermolecular interactions and conformational strain. Key interactions that could be anticipated for this molecule include:

Hydrogen bonding: The hydrazide group can act as both a hydrogen bond donor and acceptor. nih.gov

Hydrophobic interactions: The p-tolyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking: The aromatic phenyl ring can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure and reactivity of molecules. biorxiv.org For this compound, these calculations can provide valuable information that complements experimental findings.

Key parameters that can be calculated include:

Optimized molecular geometry: DFT calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. These calculated geometries can be compared with experimental data from X-ray crystallography to validate the computational method. nih.gov

Electronic properties: The distribution of electron density, dipole moment, and molecular electrostatic potential (MEP) can be determined. The MEP map, in particular, is useful for identifying the electron-rich and electron-poor regions of the molecule, which are indicative of its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of the molecule's excitability and its ability to participate in chemical reactions.

Vibrational frequencies: Theoretical vibrational spectra (infrared and Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes.

While specific quantum chemical calculations for this compound are not extensively reported, studies on similar hydrazide derivatives have demonstrated the utility of these methods in providing a deeper understanding of their molecular properties. biorxiv.org

Mechanistic Elucidation of Biological Effects at the Molecular and Cellular Level

Investigation of Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways by 2-(4-Methylphenyl)acetohydrazide has not been a subject of published research. Understanding how a compound influences signaling cascades, such as the MAPK or PI3K/Akt pathways, is crucial for elucidating its mechanism of action. Without such studies, the cellular responses to treatment with this compound cannot be mechanistically understood.

Gene Expression and Proteomic Profiling in Response to Treatment

Comprehensive analyses of changes in gene expression or the proteome following cellular exposure to this compound are not available in the current body of scientific literature. Techniques such as RNA sequencing and mass spectrometry-based proteomics are powerful tools for uncovering the global cellular response to a compound, offering clues to its mechanism of action and potential therapeutic or toxic effects. The absence of such data for this compound means that its effects on cellular function at a systemic level are unknown.

Structure-Based Drug Design and Optimization Strategies

While the crystal structure of this compound is known, providing a three-dimensional map of the molecule, there is no published research on its use in structure-based drug design efforts. Such strategies would typically involve using the structural information to design and synthesize derivatives with improved potency, selectivity, or pharmacokinetic properties against a specific biological target. The lack of an identified target for this compound precludes such optimization efforts.

Toxicological Research and Safety Assessment Frameworks

In Vitro Cytotoxicity and Genotoxicity Research Methodologies

The initial stages of toxicological assessment for a compound like 2-(4-Methylphenyl)acetohydrazide involve a battery of in vitro tests designed to evaluate its potential to cause cell death (cytotoxicity) and damage to genetic material (genotoxicity). These assays are crucial for early-stage hazard identification and are conducted on various cell lines to provide a comprehensive preliminary profile.

In Vitro Cytotoxicity Assays: A variety of assays are employed to measure the cytotoxic potential of a chemical. These tests typically assess cell viability and membrane integrity after exposure to the compound. Common methodologies include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. uctm.edu

Trypan Blue Dye Exclusion Assay: This method distinguishes viable from non-viable cells. Dead cells lose their membrane integrity and take up the blue dye, while living cells exclude it.

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytoplasmic enzyme LDH from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity. nih.gov

Genotoxicity Assays: These tests are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of genotoxicity tests is typically performed:

Ames Test (Bacterial Reverse Mutation Assay): This is a widely used initial screening test for mutagenicity. aniara.comnih.gov It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. lhasalimited.orgd-nb.info A positive result is indicated by an increase in the number of revertant colonies that can grow in the absence of the essential amino acid, suggesting that the test compound has caused a mutation restoring the gene's function. aniara.comd-nb.inforsc.org The test is conducted with and without the addition of a metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism and detect pro-mutagens that become genotoxic after metabolic conversion. d-nb.infonih.gov

In Vitro Micronucleus Test: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. nih.govnih.gov Cells are treated with the test compound, and after an appropriate incubation period, the formation of micronuclei—small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division—is assessed. nih.govresearchgate.net

In Vitro Chromosomal Aberration Test: This test evaluates the ability of a compound to induce structural changes in chromosomes of cultured mammalian cells. nih.govnih.gov Cells are exposed to the test substance, and metaphase chromosomes are examined microscopically for aberrations such as breaks, gaps, and rearrangements. nih.gov This assay is also conducted with and without metabolic activation. nih.gov

The following table illustrates the typical endpoints and cell lines used in these genotoxicity assays.

| Assay | Endpoint Measured | Typical Cell Lines | Metabolic Activation (S9) |

| Ames Test | Gene mutation (point mutations and frameshifts) | Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537), Escherichia coli (e.g., WP2 uvrA) | With and without |

| In Vitro Micronucleus Test | Chromosome breaks and loss (clastogenicity and aneugenicity) | Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), Human peripheral blood lymphocytes, TK6, HepaRG | With and without |

| In Vitro Chromosomal Aberration Test | Structural chromosome damage (breaks, exchanges) | Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), Human peripheral blood lymphocytes | With and without |

Exploration of Adverse Outcome Pathways and Mechanistic Toxicology

Understanding the potential mechanisms of toxicity is crucial for accurate risk assessment. The Adverse Outcome Pathway (AOP) framework provides a structured way to link a molecular initiating event (MIE) to an adverse outcome (AO) at the organism or population level through a series of key events (KEs). nih.govfrontiersin.org

For a compound like this compound, the hydrazide moiety is of particular interest. Hydrazine (B178648) and its derivatives have been shown to exert toxicity through various mechanisms. lhasalimited.org The biotransformation of hydrazines can lead to the formation of reactive species that can interact with cellular macromolecules. lhasalimited.org

An AOP for a hydrazide-containing compound might be initiated by metabolic activation (the MIE), leading to the formation of reactive metabolites. These metabolites could then cause subsequent key events such as:

Covalent binding to cellular macromolecules: This can lead to protein dysfunction and cellular stress.

Induction of oxidative stress: This can damage cellular components, including DNA, lipids, and proteins.

Depletion of essential cofactors: For instance, some hydrazines are known to interact with pyridoxal-5'-phosphate, a crucial coenzyme.

These key events could then progress to organ-level effects, such as hepatotoxicity or neurotoxicity, which represent the adverse outcome. The development of AOPs helps in identifying critical knowledge gaps and guiding further targeted testing. nih.govbirmingham.ac.uk The AOP framework is a dynamic tool that evolves as more data becomes available. frontiersin.org

Predictive Toxicology Models based on Chemical Structure

In the absence of empirical toxicological data, computational models are increasingly used to predict the potential toxicity of chemicals based on their structure. These in silico methods are valuable for prioritizing chemicals for further testing and for regulatory purposes. lhasalimited.orgregulations.govresearchgate.net

Qualitative Structure-Activity Relationship (SAR) and Expert Systems:

Expert systems like Derek Nexus use a knowledge base of structure-activity relationships to identify structural alerts, which are molecular substructures known to be associated with specific toxicities. lhasalimited.orglhasalimited.orgresearchgate.net For this compound, the presence of the hydrazide group would likely trigger alerts for endpoints such as mutagenicity and carcinogenicity, as hydrazine and its derivatives are a well-known class of compounds with potential genotoxic and carcinogenic properties. rsc.org Derek Nexus can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities. lhasalimited.orgiajps.com

The table below provides an example of the types of toxicological endpoints evaluated by a predictive tool like Derek Nexus.

| Toxicological Endpoint | Prediction Basis |

| Mutagenicity (Ames test) | Presence of structural alerts for DNA reactivity. |

| Chromosomal Damage | Identification of clastogenic or aneugenic substructures. |

| Carcinogenicity | Alerts based on known carcinogens and their mechanisms. |

| Skin Sensitization | Structural features associated with skin protein reactivity. |

| Hepatotoxicity | Substructures linked to liver injury. |

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity or toxicity. europa.euresearchgate.netunc.edunih.govnih.gov These models are built using a training set of compounds with known toxicity data and can then be used to predict the toxicity of new or untested chemicals. europa.euunc.edunih.gov

For a compound like this compound, a QSAR model for predicting, for example, acute oral toxicity (LD50), would use various molecular descriptors calculated from its structure. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Relating to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons.

Physicochemical: Such as lipophilicity (logP) and water solubility.

A hypothetical QSAR model for the toxicity of acetohydrazide derivatives might take the following form:

Toxicity (e.g., -log(LD50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are coefficients determined from the regression analysis of the training set data. The predictive power of QSAR models is assessed through rigorous internal and external validation procedures. nih.gov

The integration of these in vitro and in silico approaches provides a robust framework for the toxicological assessment of chemicals like this compound, allowing for a more efficient and ethically responsible approach to chemical safety evaluation.

Future Perspectives and Advanced Research Directions for 2 4 Methylphenyl Acetohydrazide

Integration with Nanotechnology for Targeted Research Applications

The convergence of nanotechnology and pharmacology offers exciting prospects for enhancing the efficacy of therapeutic agents like 2-(4-methylphenyl)acetohydrazide. By incorporating this compound into nanoparticle-based delivery systems, researchers can aim for targeted delivery to specific cells or tissues, potentially increasing therapeutic effects while minimizing off-target side effects.

One promising approach involves the use of organic nanoparticles (ONPs), such as liposomes and micelles, which are biodegradable and have low toxicity. mdpi.com These nanocarriers can encapsulate this compound, protecting it from degradation in the body and facilitating its transport to the desired site of action. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on diseased cells. nih.gov For instance, nanoparticles can be engineered to target cancer cells by displaying ligands that bind to receptors commonly found on their surface. nih.gov

Inorganic nanoparticles, such as gold nanoparticles and quantum dots, also present opportunities for innovative applications. Their unique optical and electronic properties can be harnessed for simultaneous diagnosis and therapy, a concept known as theranostics. For example, this compound could be attached to the surface of gold nanoparticles, which can then be used for targeted imaging and photothermal therapy of tumors.

The development of "smart" nanoparticles that release their payload in response to specific stimuli, such as changes in pH or enzyme concentration, is another area of active research. This would allow for the controlled release of this compound at the target site, further enhancing its therapeutic index.

Combinatorial Chemistry and High-Throughput Screening Applications

Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for the rapid synthesis and evaluation of large libraries of compounds derived from a core scaffold like this compound. nih.gov This approach accelerates the discovery of new drug candidates with improved biological activity. nih.gov

The hydrazide functional group in this compound serves as a versatile handle for chemical modification, allowing for the creation of a diverse range of derivatives. nih.gov By reacting it with various aldehydes, ketones, and other electrophiles, a vast chemical space can be explored.

HTS technologies enable the rapid screening of these compound libraries against a variety of biological targets. Techniques such as fluorescence-based assays, AlphaScreen, and homogeneous time-resolved fluorescence (HTRF) can be adapted to measure the activity of thousands of compounds in a short period. This allows for the identification of "hits"—compounds that exhibit the desired biological effect. These hits can then be further optimized through iterative rounds of chemical synthesis and biological testing to improve their potency, selectivity, and pharmacokinetic properties. The use of automated, miniaturized synthesis and screening platforms can further accelerate this process, reducing costs and waste. nih.gov

| Screening Technology | Description | Application in Drug Discovery |

| Fluorescence Polarization | Measures changes in the polarization of fluorescent light to monitor binding events. | Screening for inhibitors of protein-protein interactions. |

| AlphaScreen | A bead-based assay that measures the interaction between two molecules. | High-throughput screening of large compound libraries. |

| HTRF | A fluorescence-based technology that measures the proximity of two molecules. | Widely used for studying protein-protein interactions and enzyme activity. |

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

Building upon the information gathered from structure-activity relationship (SAR) studies and high-throughput screening, medicinal chemists can rationally design and synthesize next-generation analogues of this compound with improved therapeutic properties. The goal is to enhance the compound's potency against its intended target while increasing its selectivity, thereby reducing the likelihood of off-target effects.

One strategy involves the bioisosteric replacement of certain functional groups within the molecule. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to improved binding affinity or altered pharmacokinetic profiles. nih.gov Similarly, modifications to the hydrazide linker or the methyl group on the phenyl ring could also be explored. The synthesis of a series of new 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues has been explored in the search for potential therapeutics for leishmaniasis. researchgate.net

Computational modeling and molecular docking studies can play a crucial role in guiding the design of these new analogues. By simulating the interaction of potential derivatives with the target protein, researchers can predict which modifications are most likely to lead to enhanced activity. This in silico approach helps to prioritize synthetic efforts and increases the efficiency of the drug discovery process.

The synthesis of these novel analogues can be achieved through various organic chemistry reactions. For instance, new derivatives can be prepared from commercially available isocyanates and the parent hydrazide. nih.gov The resulting compounds are then thoroughly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity before being subjected to biological evaluation. researchgate.net

Challenges and Opportunities in Translational Research

The translation of a promising compound like this compound from the laboratory to clinical application is a complex and challenging process. Many drug candidates that show promise in preclinical studies fail to demonstrate efficacy or safety in human trials.

A key challenge lies in accurately predicting how the compound will behave in the human body based on in vitro and animal model data. Differences in metabolism, pharmacokinetics, and toxicology between species can lead to unexpected outcomes in clinical trials. Therefore, extensive preclinical testing is required to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity.

Another hurdle is the development of a robust and scalable manufacturing process for the compound and its formulated drug product. Ensuring consistent quality and purity is paramount for regulatory approval and patient safety. researchgate.net

Despite these challenges, there are significant opportunities for the successful translation of this compound and its analogues. The increasing availability of advanced preclinical models, such as patient-derived xenografts and organ-on-a-chip technologies, can provide more predictive data on the compound's efficacy and safety.

Furthermore, a deeper understanding of the molecular basis of the diseases being targeted can help to identify patient populations that are most likely to respond to the treatment, enabling a more personalized medicine approach. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies are also crucial for navigating the complexities of the drug development process and bringing new therapies to patients in need.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Methylphenyl)acetohydrazide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via hydrazinolysis of ester precursors. For example, ethyl (4-methylphenoxy)acetate reacts with hydrazine hydrate in ethanol under reflux (6–12 hours) to yield acetohydrazide derivatives . Optimization involves adjusting solvent ratios (e.g., methanol/chloroform mixtures), stoichiometry of hydrazine hydrate (excess for completeness), and recrystallization in ethanol or methanol for purification. Yields range from 67% to 91% depending on reaction time and solvent choice .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies N–H stretches (3100–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–N bonds (1250–1350 cm⁻¹) .

- NMR : NMR confirms aromatic protons (δ 6.8–7.2 ppm) and hydrazide NH signals (δ 8.5–9.5 ppm) .

- XRD : Monoclinic crystal systems (e.g., space group ) with hydrogen-bonded networks (N–H⋯O and C–H⋯O interactions) stabilize the structure. Lattice parameters (e.g., ) are resolved using MoKα radiation .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Evaluates binding affinity to biological targets (e.g., α-glucosidase, antiviral proteins). Derivatives with electron-withdrawing substituents (e.g., Cl, Br) show enhanced activity due to improved target interactions .

- DFT Calculations : Determines electronic properties (, ) to correlate with corrosion inhibition efficiency. Lower values indicate stronger adsorption on metal surfaces .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from substituent effects. For example:

- Antiviral Activity : 4-Chloro or 4-bromo substituents on the phenyl ring increase HAV inhibition () compared to unsubstituted analogs .

- Enzyme Inhibition : Ethylthio groups on benzimidazole-acetohydrazide hybrids enhance α-glucosidase inhibition () by optimizing hydrophobic interactions . Systematic SAR studies using controlled substituent variations are critical .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : The planar acetohydrazide group forms intermolecular N–H⋯O and C–H⋯O hydrogen bonds, creating 2D networks parallel to the (001) plane. This packing increases thermal stability (melting point >410 K) and solubility in polar solvents . Hydrogen-bonding patterns can be modified by introducing bulky substituents to alter crystallization behavior.

Q. What experimental designs validate the dual functionality (e.g., biological and material applications) of this compound?

- Methodological Answer :

- Antiplatelet Activity : Tail bleeding time assays in mice compare derivatives with heparin, requiring dose-dependent evaluations (e.g., 10–50 mg/kg) and statistical validation via ANOVA .

- Corrosion Inhibition : Weight loss assays in acidic media (1 M HCl) coupled with SEM surface analysis quantify adsorption efficiency (94.7% at optimal concentration). Langmuir isotherm models confirm monolayer adsorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.